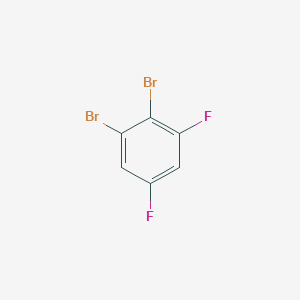

1,2-Dibromo-3,5-difluorobenzene

Overview

Description

“1,2-Dibromo-3,5-difluorobenzene” is an aryl fluorinated building block . It is a white to off-white crystalline powder or flakes .

Synthesis Analysis

The synthesis of “this compound” involves the bromination of 2,3-difluorotoluene using N-bromosuccinimide (NBS) in the presence of a catalyst such as AIBN or benzoyl peroxide . The reaction takes place at room temperature and yields “this compound” as the major product .

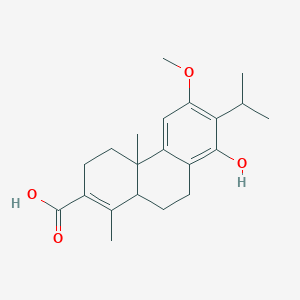

Molecular Structure Analysis

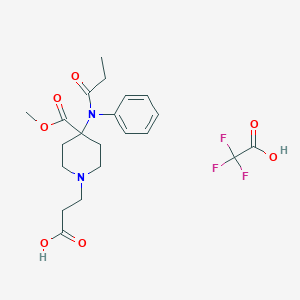

The molecular formula of “this compound” is C6H2Br2F2 . Its molecular weight is 192.99 g/mol .

Chemical Reactions Analysis

“this compound” is used in various chemical reactions. For instance, it was used in the synthesis of 4-bromo-2,6-difluorobenzoic acid .

Physical And Chemical Properties Analysis

“this compound” has a melting point of 36°C and a boiling point of 209°C . Its density is 2.128 g/cm³ . The refractive index is estimated to be 1.5151 .

Scientific Research Applications

Synthesis Applications

Precursor for Organic Transformations : 1,2-Dibromobenzenes, including 1,2-Dibromo-3,5-difluorobenzene, are valuable precursors in various organic transformations. Their utility is particularly notable in reactions involving benzynes, with studies demonstrating efficient synthesis methods for various derivatives (Diemer, Leroux, & Colobert, 2011).

Sonogashira Reactions : This compound is used in Sonogashira cross-coupling reactions, leading to the formation of mono- and diethynyl-substituted fluorinated benzene derivatives. The site-selectivity of these reactions is influenced by electronic and steric factors (Reimann et al., 2012).

Suzuki-Miyaura Reactions : It also acts as a substrate in Suzuki-Miyaura reactions, facilitating the synthesis of difluorinated ortho-terphenyls and site-selective formation of biphenyls (Sharif et al., 2010).

Chemical Properties and Behavior

Organometallic Chemistry : In organometallic chemistry, partially fluorinated benzenes like this compound are recognized as versatile solvents. They are particularly useful due to their weak binding to metal centers and stability in various reactions (Pike, Crimmin, & Chaplin, 2017).

Biodegradation Studies : Research has investigated the biodegradation of difluorobenzenes, including this compound, focusing on their role as intermediates in the synthesis of pharmaceuticals and agricultural chemicals (Moreira et al., 2009).

Spectral Analysis : Studies have been conducted on the microwave spectra and dipole moments of 1,2-difluorobenzene, providing insights into the molecular structure and properties of these compounds (Nygaard et al., 1967).

Safety and Hazards

“1,2-Dibromo-3,5-difluorobenzene” may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Mechanism of Action

Target of Action

1,2-Dibromo-3,5-difluorobenzene is a chemical compound used primarily as a building block in organic synthesis

Mode of Action

The compound interacts with its targets through a process known as nucleophilic aromatic substitution. In this reaction, a nucleophile, a species rich in electrons, attacks the aromatic ring of this compound, leading to the substitution of one or both bromine atoms. The presence of the electron-withdrawing fluorine atoms on the ring enhances the reactivity of the bromine atoms, making them more susceptible to substitution .

Biochemical Pathways

As a synthetic intermediate, this compound doesn’t directly participate in biochemical pathways. Instead, it’s used to synthesize other compounds that may have biological activity. The specific pathways affected would depend on the final compound synthesized using this compound as a building block .

Pharmacokinetics

Like other small organic molecules, its bioavailability would likely be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can participate in hydrogen bonding .

Result of Action

The molecular and cellular effects of this compound are not well-defined due to its role as a synthetic intermediate. The effects would largely depend on the final compound synthesized using it as a building block. It’s worth noting that the compound, like other halogenated aromatic compounds, could potentially be reactive and cytotoxic .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s sensitive to light, heat, and air, and may decompose under these conditions . Therefore, it’s typically stored in a dark place under an inert atmosphere at room temperature . Additionally, its reactivity in chemical reactions can be influenced by the solvent used, the temperature, and the presence of a catalyst .

properties

IUPAC Name |

1,2-dibromo-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABNJPUNFZFOJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90905919 | |

| Record name | 1,2-Dibromo-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139215-43-3, 10105-60-9 | |

| Record name | 1,2-Dibromo-3,5-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139215-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 1,2-Dibromo-3,5-difluorobenzene useful in organic synthesis?

A: this compound serves as a versatile building block in organic synthesis due to its ability to undergo site-selective Suzuki-Miyaura reactions. [, ] This selectivity allows for the controlled introduction of different aryl groups onto the molecule.

Q2: How can researchers synthesize difluorinated ortho-terphenyls using this compound?

A: Researchers successfully synthesized difluorinated ortho-terphenyls through a one-pot Suzuki-Miyaura reaction. [] Reacting this compound with two equivalents of arylboronic acids yields the desired difluorinated ortho-terphenyls. Furthermore, using one equivalent of an arylboronic acid allows for the site-selective synthesis of 2-bromo-3,5-difluoro-biphenyls, which can be further functionalized. [] This method provides a straightforward route to a variety of difluorinated ortho-terphenyls, which are valuable compounds in materials science and medicinal chemistry.

Q3: Besides Suzuki-Miyaura reactions, are there other coupling reactions where this compound exhibits site-selectivity?

A: While the provided abstracts don't delve into other reactions, one abstract mentions site-selective Sonogashira reactions with this compound. [] This suggests that the compound's site-selectivity might extend to other palladium-catalyzed coupling reactions, opening possibilities for diverse molecular constructions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Trifluoromethyl)phenyl]piperazin-1-ium;chloride](/img/structure/B163268.png)